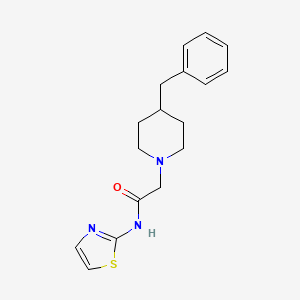
4-(1,3-benzoxazol-2-yl)quinoline
概要
説明
4-(1,3-Benzoxazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of benzoxazole and quinoline. Both benzoxazole and quinoline derivatives have significant roles in medicinal chemistry due to their diverse biological activities. Benzoxazole is known for its antimicrobial, anti-inflammatory, and anticancer properties, while quinoline derivatives are recognized for their antimalarial, anti-inflammatory, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)quinoline typically involves the reaction of 2-aminophenol with quinoline derivatives under specific conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) as a catalyst for the cyclization reaction. The reaction is carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, focusing on cost-effectiveness and environmental sustainability. This may include the use of green chemistry principles and efficient catalytic systems .
化学反応の分析
Types of Reactions
4-(1,3-Benzoxazol-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazine hydrate, and various catalysts such as PTSA and nano ZnO. Reaction conditions often involve refluxing in solvents like ethanol or using solvent-free conditions under mild temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
科学的研究の応用
4-(1,3-Benzoxazol-2-yl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It exhibits significant antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Due to its antimicrobial and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
作用機序
The mechanism of action of 4-(1,3-benzoxazol-2-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and DNA replication. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits similar antimicrobial and antioxidant activities.
Quinoxaline Derivatives: Known for their antifungal, antibacterial, and anticancer properties.
Benzoxazole Derivatives: Display a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-(1,3-Benzoxazol-2-yl)quinoline is unique due to its combined structural features of benzoxazole and quinoline, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
特性
IUPAC Name |
2-quinolin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDKCUBLTZCXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-ethoxybenzyl)-2-piperazinone](/img/structure/B5467320.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5467327.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5467346.png)
![2-bromo-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5467359.png)
![(5E)-5-[[3-chloro-5-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5467366.png)
![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5467368.png)
![N-(2-fluorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5467370.png)

![1-{6-[2-(trifluoromethyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5467376.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5467380.png)
![3-[1-(3,4-difluorobenzyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5467390.png)
![2-(3,4-dichlorophenyl)-4-[(2-methoxypyridin-3-yl)carbonyl]morpholine](/img/structure/B5467400.png)
